molecular formula C11H22O3 B1676001 2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane CAS No. 19131-74-9

2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane

Cat. No.: B1676001
CAS No.: 19131-74-9
M. Wt: 202.29 g/mol
InChI Key: PNLAHFVUUHRTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane is a bioactive chemical compound with the molecular formula C13H26O3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dioxane ring substituted with isopropoxyethyl and dimethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethyl-1,4-dioxane with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The isopropoxyethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    m-DIOXANE, 5-(1-ISOPROPOXYETHYL)-2-METHYL-5-PROPYL-, (Z)-: A structurally similar compound with different substituents.

    1,4-DIOXANE: A simpler dioxane derivative with different chemical properties.

Uniqueness

2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

19131-74-9

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane

InChI

InChI=1S/C11H22O3/c1-8(2)14-9(3)11(5)6-12-10(4)13-7-11/h8-10H,6-7H2,1-5H3

InChI Key

PNLAHFVUUHRTLK-UHFFFAOYSA-N

SMILES

CC1OCC(CO1)(C)C(C)OC(C)C

Canonical SMILES

CC1OCC(CO1)(C)C(C)OC(C)C

Appearance

Solid powder

19131-75-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxane, 5-(1-isopropoxyethyl)-2,5-dimethyl-, (Z)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane
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